

In Vitro Characterization of Razaxaban Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Razaxaban Hydrochloride	
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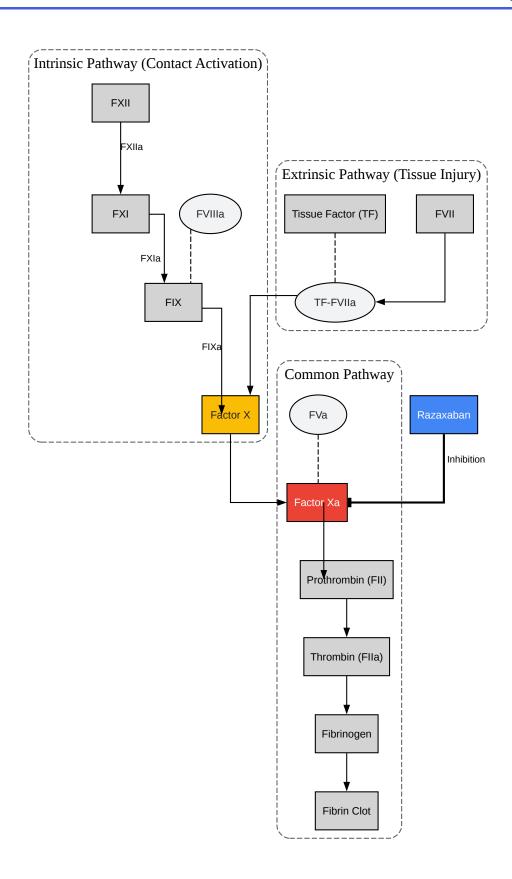
Abstract

Razaxaban Hydrochloride (formerly known as DPC 906 or BMS-561389) is a potent, selective, and orally bioavailable small-molecule direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] Developed as a next-generation anticoagulant, its characterization has provided significant insights into the therapeutic potential of direct FXa inhibition. Though its clinical development was discontinued, Razaxaban was a pivotal compound that helped validate the effectiveness of this mechanism of action.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of Razaxaban, detailing its mechanism of action, biochemical potency, anticoagulant activity, and the experimental protocols used for its evaluation.

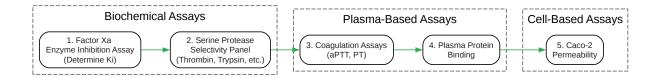
Mechanism of Action

Razaxaban exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of Factor Xa.[5] This inhibition occurs without the need for a cofactor like antithrombin. Factor Xa occupies a central position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen into fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, Razaxaban effectively blocks the amplification of thrombin generation, thereby reducing fibrin formation and preventing thrombosis.[4]









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